4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of two 3,4-dichlorophenyl groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 3,4-dichlorobenzylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis[(3,4-dichlorophenyl)methyl]-1,3,5-triazine-2,4(1H,3H)-dione
- 4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3-thione
Uniqueness
4,6-Bis[(3,4-dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern and the presence of two 3,4-dichlorophenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61959-27-1 |
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Molecular Formula |
C17H11Cl4N3O2 |
Molecular Weight |
431.1 g/mol |
IUPAC Name |
4,6-bis[(3,4-dichlorophenyl)methyl]-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C17H11Cl4N3O2/c18-11-3-1-9(5-13(11)20)7-15-16(25)24(17(26)23-22-15)8-10-2-4-12(19)14(21)6-10/h1-6H,7-8H2,(H,23,26) |
InChI Key |
MRBYAXDGCJTULF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=NNC(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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